Diminazene

Acanthamoeba Keratitis Diamidines

Select Diminazene (CAS 536-71-0) for its unmatched differentiation profile: a 3.9-fold lower MTC against Acanthamoeba trophozoites versus pentamidine, exclusive efficacy against Haemonchus contortus L3 larvae, and 1.3-fold superior serine protease binding affinity. Micellar formulations enable a 30% dose reduction, directly improving cost-efficiency in large-scale preclinical and field studies. This aromatic diamidine is not functionally interchangeable with generic alternatives—verify CAS 536-71-0 before ordering to ensure experimental validity.

Molecular Formula C14H15N7
Molecular Weight 281.32 g/mol
CAS No. 536-71-0
Cat. No. B1218545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiminazene
CAS536-71-0
Synonyms4,4' Diazoaminobenzamidine
4,4'-Diazoaminobenzamidine
Diminazene
Molecular FormulaC14H15N7
Molecular Weight281.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20)
InChIKeyXNYZHCFCZNMTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diminazene (CAS 536-71-0): Foundational Activity and Procurement Context for the Aromatic Diamidine


Diminazene (CAS 536-71-0) is a synthetic aromatic diamidine, formulated as its diaceturate salt, with a molecular weight of 587 g/mol and a pKa of approximately 10.0 [1]. Its core mechanism of action involves non-intercalative binding to the minor groove of trypanosomal kinetoplast DNA (kDNA) at adenine-thymine rich sites, disrupting nucleic acid synthesis and replication . While its historical and primary application is as a veterinary antiprotozoal for trypanosomiasis and babesiosis, recent investigations have identified secondary pharmacological activities, including angiotensin-converting enzyme 2 (ACE2) activation and acid-sensing ion channel (ASIC) inhibition, broadening its relevance in research areas such as cardiovascular and inflammatory disease [2].

Procurement Alert for Diminazene: Why Compound Selection Beyond the Diamidine Class is Critical for Experimental Reproducibility


While several aromatic diamidines (e.g., pentamidine, imidocarb) share a common structural motif and broad-spectrum antiprotozoal activity, they are not functionally interchangeable in research or industrial applications. Selection based solely on the diamidine class is insufficient due to significant divergence in target selectivity profiles [1], species-specific therapeutic indices [2], and formulation-dependent pharmacokinetic behavior [3]. For example, the 17.6-fold difference in topoisomerase II selectivity between diminazene and pentamidine directly impacts leishmanicidal outcomes, while the formulation of diminazene can reduce required dosing by 30%, factors which generic substitution overlooks and which critically affect experimental design, cost-efficiency, and the validity of comparative results.

Quantitative Differentiation: Diminazene vs. Pentamidine, Imidocarb, and Artesunate


Superior Potency Against Acanthamoeba Trophozoites vs. Pentamidine

In a head-to-head comparison against clinical isolates of Acanthamoeba, diminazene demonstrated greater potency against trophozoites, with a minimum trophocidal concentration (MTC) of 1.6 μg/mL, compared to pentamidine's MTC of 6.3 μg/mL [1].

Acanthamoeba Keratitis Diamidines

Enhanced Activity Against Helminth L3 Larvae Compared to Pentamidine

In comparative life-stage assays, diminazene uniquely maintained activity against the infective L3 larval stage of Haemonchus contortus in a migration inhibition assay, whereas pentamidine showed no activity against this stage [1].

Helminth Nematode Larval Migration Assay

Higher Binding Affinity for Bovine Beta-Trypsin vs. Pentamidine

Thermodynamic analysis of bovine beta-trypsin binding revealed that diminazene has a 1.3-fold higher binding affinity compared to pentamidine [1].

Trypsin Protease Inhibition Enzyme Kinetics

30% Dose Reduction Achieved via Micellar Formulation vs. Aqueous Solution

Encapsulation of diminazene in a micellar formulation (using Tween 80) improved intracellular penetration and therapeutic efficacy in a sheep model, allowing for a 30% reduction in the required injection dose compared to the standard aqueous formulation [1].

Drug Delivery Formulation Science Veterinary Pharmacology

High-Impact Application Scenarios for Diminazene Based on Quantitative Differentiation


Targeted Investigation of Acanthamoeba Trophozoite Control

For research groups focused on developing new treatments for Acanthamoeba keratitis, the 3.9-fold lower MTC of diminazene (1.6 μg/mL) against trophozoites compared to pentamidine (6.3 μg/mL) provides a clear scientific rationale for its selection as a positive control or lead scaffold in in vitro screening assays [1].

Helminth Life-Stage Specificity Studies

In veterinary parasitology research exploring interventions against Haemonchus contortus, the unique activity of diminazene against the infective L3 larval stage, which is not observed with pentamidine, makes it an indispensable tool for dissecting stage-specific drug susceptibility [1].

Optimization of Large Animal Dosing Regimens

In preclinical development or field trials involving livestock, the demonstrated 30% dose reduction achievable with micellar diminazene formulations directly supports procurement of advanced drug delivery systems to enhance cost-effectiveness and improve therapeutic windows in large-scale studies [1].

Structure-Activity Relationship Studies on Serine Proteases

For biochemists and structural biologists investigating serine protease inhibition, the 1.3-fold higher binding affinity of diminazene over pentamidine provides a quantifiable benchmark for computational docking and medicinal chemistry efforts aimed at optimizing diamidine-based protease inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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